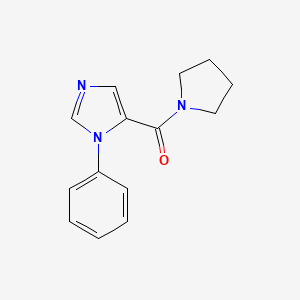
3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate involves its ability to bind to metal ions and undergo a fluorescence emission. The compound has been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. In photodynamic therapy, the compound is activated by light to produce reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate are still being studied. However, it has been shown to have low toxicity and is well-tolerated in animal models. It has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate is its high selectivity and sensitivity for detecting metal ions. It is also relatively easy to synthesize and can be purified by recrystallization. However, one of the limitations is its potential toxicity and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for the study of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate. One area of interest is its potential use as a diagnostic tool for detecting metal ion imbalances in various diseases. It also has potential applications in the field of nanotechnology for the development of new materials and sensors. Further studies are needed to determine its potential use in photodynamic therapy and its long-term effects on biological systems.
Conclusion
In conclusion, 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
Synthesis Methods
The synthesis method of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate involves several steps. The first step is the condensation of 2-acetylbenzoic acid with aniline, followed by the addition of sodium nitrite and hydrochloric acid to form a diazonium salt. The diazonium salt is then coupled with N-phenylglycine to form the final product, which is purified by recrystallization.
Scientific Research Applications
3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions in biological systems. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
2-(3-amino-1H-isoindol-2-ium-2-yl)-1-phenylethanone;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O.ClHO4/c17-16-14-9-5-4-8-13(14)10-18(16)11-15(19)12-6-2-1-3-7-12;2-1(3,4)5/h1-9,17H,10-11H2;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWNNTSTLPEMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1CC(=O)C3=CC=CC=C3)N.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)

